Cas no 22767-95-9 (propan-2-yl 3-phenylpropanoate)

propan-2-yl 3-phenylpropanoate structure
22767-95-9 structure
Product Name:propan-2-yl 3-phenylpropanoate
CAS No:22767-95-9
Molecular Formula:C12H16O2
Molecular Weight:192.25424
CID:273498
PubChem ID:347496

propan-2-yl 3-phenylpropanoate Properties

Names and Identifiers

    • Benzenepropanoic acid,1-methylethyl ester
    • isopropyl 3-phenylpropanoate
    • propan-2-yl 3-phenylpropanoate
    • FT-0716141
    • 3-phenyl-propanoic acid 1-methylethyl ester
    • 3-Phenylpropionic acid, isopropyl ester
    • 22767-95-9
    • DTXSID80324271
    • NSC-406208
    • SCHEMBL3183513
    • 3-Phenyl-propionic acid, isopropyl ester
    • isopropyl 3-phenylpropionate
    • AKOS008947909
    • Isopropyl 3-phenylpropanoate #
    • Benzenepropanoic acid 1-methylethyl ester
    • NSC406208
    • InChIKey: YQPAOLMOGAHRLG-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H16O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
    • SMILES: CC(OC(CCC1C=CC=CC=1)=O)C

Computed Properties

  • Exact Mass: 192.11508
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 192.11503
  • Heavy Atom Count: 14
  • Complexity: 169
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • PSA: 26.3
  • Refractive Index: 1.495
  • Boiling Point: 258.5°C at 760 mmHg
  • Flash Point: 102°C
  • Density: 1

propan-2-yl 3-phenylpropanoate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
BBV-39682694-1.0g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
1.0g
$0.0

propan-2-yl 3-phenylpropanoate Related Literature

  • 1. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β position
    Roger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
  • 2. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β position
    Roger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
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